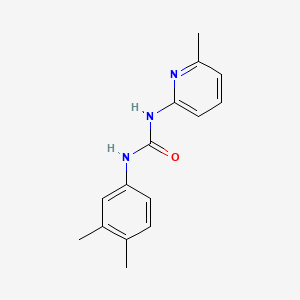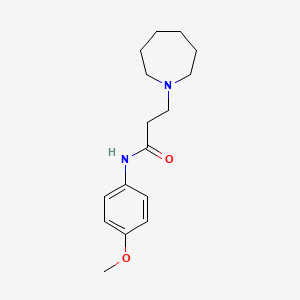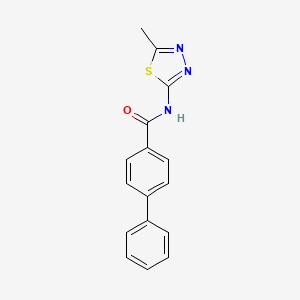
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DMMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMPU is a urea-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves its ability to selectively bind to and modulate the activity of certain enzymes and receptors. Specifically, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to bind to the nicotinic acetylcholine receptor, leading to modulation of its activity. This receptor is involved in a variety of physiological processes, including learning and memory. By modulating its activity, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a variety of biochemical and physiological effects, including the ability to improve cognitive function and memory. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety disorders and epilepsy.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its ability to selectively inhibit certain enzymes and receptors, making it a valuable tool for researchers studying these targets. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is relatively easy to synthesize and can be obtained in large quantities.
One limitation of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its potential toxicity, which may limit its use in certain experiments. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research involving N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea analogs with improved selectivity and potency. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a potential treatment for cognitive disorders such as Alzheimer's disease.
In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications in various fields of scientific research.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 3,4-dimethylaniline with 6-methyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using phosgene or a similar reagent. The resulting N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea compound is a white crystalline solid that is soluble in organic solvents.
科学研究应用
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been used in a variety of scientific research applications due to its ability to selectively inhibit certain enzymes and receptors. For example, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, potentially leading to improved cognitive function.
In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to and modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the NMDA receptor. These receptors are involved in a variety of physiological processes, including learning and memory.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-7-8-13(9-11(10)2)17-15(19)18-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJRPNBEDTQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5691212.png)
![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-3-yl)methyl]-1H-pyrrole-3-carboxamide](/img/structure/B5691223.png)
![9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691230.png)

![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)